Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]
Description
Nomenclature and Structural Classification
The systematic nomenclature of disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] follows International Union of Pure and Applied Chemistry conventions, with the official International Union of Pure and Applied Chemistry name being 2-nitro-1-[[2-nitro-4-(trifluoromethyl)phenyl]disulfanyl]-4-(trifluoromethyl)benzene. This nomenclature precisely describes the molecular architecture, indicating the presence of two identical aromatic rings, each bearing nitro groups at the 2-position and trifluoromethyl groups at the 4-position, connected through a central disulfide linkage. The compound exists under several synonymous designations, including bis(alpha,alpha,alpha-trifluoro-2-nitro-para-tolyl)disulfide and disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl], reflecting various naming conventions employed across different chemical databases and literature sources.
The molecular formula C₁₄H₆F₆N₂O₄S₂ reveals the compound's composition, consisting of fourteen carbon atoms, six hydrogen atoms, six fluorine atoms, two nitrogen atoms, four oxygen atoms, and two sulfur atoms. The molecular weight is precisely calculated as 444.32 grams per mole, establishing its position as a moderately sized organic molecule within the category of substituted aromatic disulfides. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C=C1C(F)(F)F)N+[O-])SSC2=C(C=C(C=C2)C(F)(F)F)N+[O-], which encodes the complete connectivity pattern and stereochemical information.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₆F₆N₂O₄S₂ |
| Molecular Weight | 444.32 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-nitro-1-[[2-nitro-4-(trifluoromethyl)phenyl]disulfanyl]-4-(trifluoromethyl)benzene |
| Chemical Abstracts Service Number | 860-39-9 |
| International Chemical Identifier Key | YDCXWQUDQRHVHZ-UHFFFAOYSA-N |
Historical Context of Fluorinated Aromatic Disulfides
The development of fluorinated aromatic compounds traces its origins to the pioneering work of early organofluorine chemists, with significant contributions beginning in the late 19th and early 20th centuries. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing foundational principles for fluorine incorporation into organic molecules. The evolution of aromatic fluorination methodologies gained momentum with Frédéric Swarts' investigations in 1898, who reported the first aromatic compounds containing fluorinated side chains by treating benzotrichloride with antimony fluoride, leading to the formation of trifluoromethyl-substituted aromatics.
The systematic development of fluorinated aromatic chemistry accelerated during the 1920s and 1930s, particularly with the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine atoms directly onto aromatic rings through diazonium salt decomposition. This period also witnessed the emergence of nucleophilic halogen exchange methodologies, exemplified by Gottlieb's work in 1936 using potassium fluoride for chlorine-to-fluorine substitution on aromatic substrates. The incorporation of trifluoromethyl groups into aromatic systems became increasingly sophisticated, with early methods involving antimony fluoride being replaced by hydrogen fluoride-based approaches in the 1930s.
The historical development of disulfide chemistry paralleled these advances in fluorine chemistry, with disulfide bonds being recognized for their significance in both structural stabilization and redox chemistry. The combination of fluorinated aromatic systems with disulfide linkages represents a convergence of these two important areas of organic chemistry, resulting in compounds that exhibit unique electronic properties derived from the electron-withdrawing nature of both fluorine-containing substituents and the redox-active disulfide bridge. The specific compound under investigation exemplifies this synthetic evolution, incorporating multiple electron-withdrawing groups that significantly alter the electronic properties of the aromatic systems while maintaining the characteristic reactivity patterns associated with disulfide functionality.
Significance in Organosulfur Chemistry
Disulfide compounds occupy a central position in organosulfur chemistry due to their distinctive structural characteristics and diverse reactivity patterns. The disulfide bond represents one of the most important sulfur-sulfur linkages in organic chemistry, exhibiting reversible redox behavior that makes these compounds valuable in various chemical and biological contexts. In the specific case of disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl], the presence of electron-withdrawing substituents significantly modifies the electronic properties of the disulfide linkage, potentially altering both its stability and reactivity compared to simpler disulfide systems.
The electron-withdrawing effects of the nitro and trifluoromethyl groups create a unique electronic environment around the disulfide bridge, influencing the compound's participation in redox reactions and thiol-disulfide exchange processes. These substituents enhance the electrophilic character of the sulfur atoms in the disulfide linkage, potentially facilitating nucleophilic attack by thiol-containing molecules and affecting the compound's behavior in reductive environments. The trifluoromethyl groups contribute additional lipophilicity to the molecule while maintaining strong electron-withdrawing properties, creating a balance between hydrophobic character and electronic activation that may influence solubility and reactivity in various organic solvents.
The structural features of this compound make it particularly relevant for understanding the interplay between electronic effects and disulfide chemistry. The symmetric nature of the molecule, with identical substituent patterns on both aromatic rings, provides a well-defined system for investigating how multiple electron-withdrawing groups influence disulfide bond characteristics. This symmetry also simplifies spectroscopic analysis and computational studies, making the compound valuable for fundamental research into structure-property relationships in substituted aromatic disulfides.
| Functional Group | Electronic Effect | Impact on Disulfide |
|---|---|---|
| Nitro groups | Strong electron-withdrawing | Increased electrophilicity of sulfur atoms |
| Trifluoromethyl groups | Electron-withdrawing, lipophilic | Enhanced solubility in organic solvents |
| Aromatic rings | Conjugation platform | Delocalization of electronic effects |
| Disulfide bridge | Redox-active center | Reversible oxidation-reduction capability |
Properties
IUPAC Name |
2-nitro-1-[[2-nitro-4-(trifluoromethyl)phenyl]disulfanyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O4S2/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-28-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXWQUDQRHVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061218 | |
| Record name | Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] | |
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Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860-39-9 | |
| Record name | Bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide | |
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| Record name | Disulfide, bis(2-nitro-4-(trifluoromethyl)phenyl) | |
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| Record name | Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] | |
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| Record name | Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] | |
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| Record name | Bis(2-nitro-4-(trifluoromethyl)phenyl)disulfide | |
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Biological Activity
Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] (CAS No. 860-39-9) is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
- Molecular Formula : C14H6F6N2O4S2
- Molecular Weight : 444.3 g/mol
- Purity : Typically 95%
The compound features both nitro and trifluoromethyl groups, which are known to influence its biological activity and interaction with various biomolecules. The presence of these functional groups can enhance the lipophilicity and metabolic stability of the compound, making it a candidate for further pharmacological studies.
Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] has been shown to participate in various biochemical reactions. It acts as a substrate in the Knoevenagel condensation reaction, interacting with aldehydes and ketones in the presence of base catalysts.
| Property | Description |
|---|---|
| Interaction with Enzymes | Inhibits or activates specific enzymes |
| Stability | Relatively stable under standard laboratory conditions |
| Metabolic Transformations | Hydrolyzed to produce malononitrile |
| Transport Mechanisms | Interacts with transporters for cellular uptake |
Cellular Effects
The compound exhibits notable effects on various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. Research indicates that it can enhance oxygen consumption and restore nucleoprotein levels in the central nervous system, suggesting potential neuroprotective effects.
Case Study: Neuroprotective Potential
In a study examining the effects of Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] on neuronal cells, it was found to significantly increase mitochondrial respiration rates at low concentrations. This enhancement was correlated with improved cell survival rates under oxidative stress conditions.
Molecular Mechanism
The molecular mechanism underlying the biological activity of Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation depending on the context.
Mechanistic Insights
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds.
- Gene Expression Modulation : It influences the expression of genes involved in oxidative stress responses, enhancing cellular resilience against reactive oxygen species.
Dosage Effects in Animal Models
The biological activity of Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] varies significantly with dosage. In animal models, low doses have demonstrated beneficial effects on tissue regeneration and metabolic enhancement, while higher doses may lead to toxicity and adverse effects such as liver damage .
Table 2: Dosage Response Summary
| Dosage (mg/kg) | Observed Effects |
|---|---|
| Low (1-5) | Enhanced oxygen consumption; neuroprotection |
| Moderate (10) | No significant adverse effects |
| High (20+) | Toxicity; liver damage observed |
Transport and Distribution
The transport and distribution of Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] within biological systems are influenced by its interactions with cellular transporters and binding proteins. This compound can accumulate in specific tissues, affecting its localization and biological activity.
Subcellular Localization
Subcellular localization plays a crucial role in determining the functional outcomes of Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]. The compound has been observed to localize within mitochondria and nuclei in neuronal cells, where it exerts its effects on metabolic processes and gene expression regulation.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups, such as bis(2-nitro-4-trifluoromethylphenyl) disulfide, may exhibit anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles. Studies have shown that derivatives of this compound can inhibit certain oncogenic pathways, making them candidates for further exploration in cancer therapy .
Inhibition of Enzymatic Activity
This disulfide compound has been investigated as an inhibitor of ATP synthase, an essential enzyme in cellular energy production. The inhibition of ATP synthase by such compounds can provide insights into metabolic regulation and has implications for developing treatments for diseases related to energy metabolism .
Polymer Chemistry
In material science, bis(2-nitro-4-trifluoromethylphenyl) disulfide is being explored for its potential in modifying polymer properties. Its ability to act as a cross-linking agent can enhance the mechanical strength and thermal stability of polymers. This application is particularly relevant in the development of high-performance materials that require durability under extreme conditions .
Catalytic Applications
The compound has shown promise in catalytic processes, particularly in the thiolation reactions where it acts as a sulfur source. Its incorporation into catalytic systems can facilitate the formation of sulfur-containing compounds, which are valuable in various chemical syntheses .
Decomposition of Plastics
Recent studies have highlighted the role of disulfides like bis(2-nitro-4-trifluoromethylphenyl) disulfide in the catalytic decomposition of plastics. This process offers a method for recycling plastic waste into valuable products under mild conditions, contributing to sustainability efforts in chemical processes .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Anticancer activity | Enhanced drug efficacy and stability |
| Inhibition of ATP synthase | Insights into metabolic diseases | |
| Material Science | Polymer modification | Improved mechanical strength and thermal stability |
| Catalytic processes | Efficient synthesis of sulfur-containing compounds | |
| Environmental Science | Decomposition of plastics | Sustainable recycling methods |
Case Study 1: Anticancer Research
A study conducted by Vanderbilt University explored various compounds with trifluoromethyl groups for their ability to inhibit MYC oncogenes. Among these compounds was bis(2-nitro-4-trifluoromethylphenyl) disulfide, which showed promising results in disrupting oncogenic interactions, indicating its potential role in cancer therapeutics .
Case Study 2: Catalytic Decomposition
Research published in Nature demonstrated the effectiveness of bis(2-nitro-4-trifluoromethylphenyl) disulfide in catalyzing the decomposition of polyethylene terephthalate (PET). The study highlighted how this compound could facilitate the breakdown of plastics into useful monomers under mild conditions, showcasing its environmental significance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following disulfide derivatives are structurally or functionally related to bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide, differing in substituent patterns and electronic/steric profiles:
Bis(4-nitrophenyl) Disulfide
- Structure : Two phenyl rings with para-nitro groups.
- Electronic Effects : The para-nitro groups are strong electron-withdrawing groups (EWGs), stabilizing the disulfide bond through resonance and inductive effects.
- Steric Effects : Minimal hindrance due to para-substitution.
- Reactivity : High stability under oxidative conditions but reduced nucleophilic reactivity compared to electron-rich disulfides.
- Applications : Used in redox-responsive materials and as a model compound for studying disulfide bond behavior .
Bis(2,4-dinitrophenyl) Disulfide
- Structure : Two phenyl rings with 2,4-dinitro substitutions.
- Electronic Effects : The dual nitro groups amplify electron withdrawal, significantly increasing disulfide bond stability.
- Steric Effects : Moderate hindrance due to ortho-nitro groups.
- Reactivity : Lower reactivity in nucleophilic substitutions due to extreme electron deficiency.
- Applications : Explored in explosives research and as a high-stability disulfide standard .
Bis(4-aminophenyl) Disulfide Dihydrochloride
- Structure: Two phenyl rings with para-amino groups, protonated as dihydrochloride.
- Electronic Effects: Amino groups (-NH₂) are electron-donating (EDGs), destabilizing the disulfide bond and enhancing nucleophilic reactivity.
- Steric Effects : Minimal hindrance.
- Reactivity : High susceptibility to oxidation and participation in polymerization or crosslinking reactions.
- Applications : Used in conductive polymers and biomedical applications .
Bis[2-nitro-4-(trifluoromethyl)phenyl] Diselenide (Analogous Selenium Compound)
- Structure : Similar to the target disulfide but with a diselenide (-Se-Se-) bridge.
- Electronic Effects : Selenium’s lower electronegativity compared to sulfur enhances catalytic activity in redox reactions.
- Reactivity: Demonstrated efficacy in hydrogen peroxide-mediated oxidative degradation of electron-rich aromatics, yielding muconic acids or benzoquinones .
- Applications : Catalysis in organic synthesis, particularly for ring-degradation reactions.
Comparative Data Table
Key Research Findings
Electronic vs. The trifluoromethyl group’s strong EWG nature enhances oxidative stability but may limit reactivity in electron-deficient environments .
Catalytic Performance :
- The diselenide analog () outperforms sulfur-based disulfides in hydrogen peroxide-mediated oxidations due to selenium’s superior leaving-group ability and redox activity .
Stability-Reactivity Trade-off :
- Bis(2,4-dinitrophenyl) disulfide’s dual nitro groups render it highly stable but less versatile in synthetic applications compared to the target compound’s balanced EWG profile .
Preparation Methods
Experimental Adaptation
- Reagents : A sealed tube charged with 2-nitro-4-(trifluoromethyl)benzenethiol (0.20 mmol), $$ \text{AgF} $$ (0.90 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO; 0.10 mmol) in ethyl acetate ($$ \text{EA} $$) under $$ \text{N}_2 $$.
- Conditions : Stirring at 80°C for 6 hours facilitates the formation of the disulfide bond via desulfurization.
- Workup : Filtration and column chromatography yield the purified product.
This method’s efficiency hinges on the base ($$ \text{DABCO} $$) and solvent ($$ \text{EA} $$), which optimize the desulfurization-fluorination equilibrium. Yields up to 95% have been reported for analogous disulfides.
Halogenation of Disulfide Precursors
Patent literature describes the use of halogenating agents like sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) to synthesize disulfides. For bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide, the protocol involves:
- Reaction Setup : Combining bis(trifluoromethyl) disulfide with a nitro-substituted aryl precursor in an inert atmosphere.
- Halogenation : Introducing $$ \text{SO}2\text{Cl}2 $$ initiates electrophilic substitution, replacing hydrogen with the trifluoromethylsulfonyl group.
- Isolation : Rapid reaction times (<1 minute) prevent decomposition, with purification via silica gel chromatography.
This method is notable for its scalability and compatibility with electron-deficient aromatic systems.
Silver Trifluoromethanethiolate-Mediated Synthesis
Silver(I) trifluoromethanethiolate ($$ \text{AgSCF}3 $$) serves as a key reagent in trifluoromethylthiolation reactions. When reacted with 2-nitro-4-(trifluoromethyl)chlorobenzene, $$ \text{AgSCF}3 $$ facilitates nucleophilic aromatic substitution:
$$
\text{Ar-Cl} + \text{AgSCF}3 \rightarrow \text{Ar-SCF}3 + \text{AgCl}
$$
Subsequent oxidation of the $$ \text{-SCF}_3 $$ intermediate yields the disulfide.
Optimization Insights :
- Solvent : Acetonitrile enhances reactivity.
- Additives : Potassium iodide ($$ \text{KI} $$) accelerates the substitution.
- Yields : Up to 85% for analogous aryl trifluoromethyl sulfides.
Comparative Analysis of Methods
Mechanistic Insights
The silver-mediated methods (Methods 2 and 4) proceed via a desulfurizative-fluorination pathway. In Method 2, $$ \text{AgF} $$ reacts with $$ \text{CS}2 $$ to generate $$ \text{AgSCF}3 $$, which then undergoes oxidative coupling. For Method 4, $$ \text{AgSCF}_3 $$ directly substitutes chloride, followed by oxidation to the disulfide. Both pathways emphasize the role of silver in stabilizing reactive intermediates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide, and what critical reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via oxidative coupling of 2-nitro-4-(trifluoromethyl)benzenethiol using oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄). Key parameters include solvent choice (polar aprotic solvents like DMF or acetonitrile), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (2:1 oxidant:thiol). The electron-withdrawing nitro and trifluoromethyl groups may reduce thiol reactivity, necessitating longer reaction times .
Q. Which analytical techniques are most effective for characterizing the structural and purity profile of bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide?
- Methodological Answer :
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks and fragmentation patterns, as demonstrated for diphenyl disulfide derivatives .
- Multinuclear NMR (¹H, ¹⁹F) : ¹⁹F NMR is critical for tracking trifluoromethyl groups, while nitro groups may cause signal broadening in ¹H NMR.
- HPLC with UV detection : Ensures purity, leveraging the compound’s strong absorbance from nitro and aromatic moieties .
Q. How does the compound’s stability vary under different storage conditions (temperature, light, humidity)?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis monitoring. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent disulfide bond reduction or photodegradation. The trifluoromethyl group enhances hydrophobicity, reducing humidity sensitivity .
Advanced Research Questions
Q. What experimental approaches can elucidate the electronic effects of nitro and trifluoromethyl substituents on the disulfide bond’s redox behavior?
- Methodological Answer :
- Cyclic Voltammetry : Quantifies redox potentials in aprotic solvents (e.g., DMF) to assess electron-withdrawing effects on S–S bond stability.
- DFT Calculations : Models substituent impacts on bond dissociation energy (BDE) and charge distribution. Comparative studies with analogs (e.g., bis[4-nitrophenyl] disulfide) can isolate substituent contributions .
Q. How can researchers resolve contradictions in reported biological activity data for this disulfide derivative across different cellular models?
- Methodological Answer :
- Control intracellular glutathione (GSH) levels : Use GSH-depleted (e.g., BSO-treated) vs. GSH-rich cells to assess redox-dependent activity.
- Standardized assay conditions : Normalize cell viability protocols (e.g., MTT vs. ATP assays) and validate with isogenic cell lines. Reference therapeutic mechanisms from structurally related compounds in cancer and viral infection studies .
Q. What advanced computational methods are suitable for modeling the compound’s interaction with biological targets, given its unique electronic configuration?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Parameterize force fields for nitro and trifluoromethyl groups using crystallographic data from related complexes (e.g., mercury-phosphine systems) .
- QM/MM Hybrid Models : Study binding interactions with redox-sensitive proteins (e.g., thioredoxin), prioritizing docking sites with high electron density near the disulfide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
